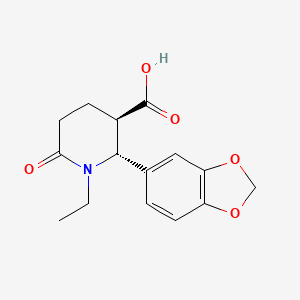

tert-Butyl 5-oxo-L-prolinate

Descripción general

Descripción

Tert-Butyl 5-oxo-L-prolinate is a compound that is part of a broader class of tert-butyl esters and derivatives of amino acids. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals, as well as their use as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group due to its steric bulk and the ease with which it can be removed under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl 5-oxo-L-prolinate derivatives can involve several steps, starting from readily available precursors. For instance, diastereomers of tert-butyl-N-Boc-3-ethyl-4-hydroxy-l-prolinate have been synthesized from Boc-protected trans-4-hydroxy-l-proline, with key reactions including asymmetric reductions . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was achieved through an intramolecular lactonization reaction . Additionally, tert-butyl nitrite (TBN) has been used to mediate the synthesis of various compounds, such as 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes and substituted sulfonyl pyrroles from alkynylamines and sulfinic acids .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-oxo-L-prolinate derivatives has been elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, the molecular and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of another derivative, tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, showed an extended, nearly all-trans C5 conformation with weak intermolecular hydrogen bonds and hydrophobic contacts .

Chemical Reactions Analysis

Tert-butyl 5-oxo-L-prolinate and its derivatives participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can undergo coupling with nucleophiles to yield substituted pyrroles . The tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes is another example of a reaction involving these compounds, leading to the formation of substituted sulfonyl pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-oxo-L-prolinate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can introduce steric effects, as seen in the study of proline dimers and hexamers containing tert-butylproline residues, which affected the local prolyl amide geometry and helical geometry of polyproline . The steric effects of the tert-butyl group on the amide isomer equilibrium have also been explored, showing significant influence on the amide cis-trans isomerization and the stability of the γ-turn conformation . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives have provided insights into their stability and intramolecular hydrogen bonding .

Aplicaciones Científicas De Investigación

Application 1: Dipeptide Synthesis

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Synthesis of Angiotensin-Converting Enzyme Inhibitors

- Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .

Application 3: Synthesis of Phenanthroindolizidine Alkaloids

- Summary of the Application : “tert-Butyl 5-oxo-L-prolinate” can be used as a starting material in the synthesis of phenanthroindolizidine alkaloids named (+)-tylophorine and antofine .

- Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .

Application 4: Synthesis of Radioligands

- Summary of the Application : “tert-Butyl 5-oxo-L-prolinate” can be used as a starting material in the synthesis of radioligands [18 F]IUR-1602 and [18 F]IUR-1601, applicable for imaging of P2X7R, a therapeutic target for neuroinflammation .

- Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .

Application 5: Synthesis of Angiotensin-Converting Enzyme Inhibitors

- Summary of the Application : “tert-Butyl 5-oxo-L-prolinate” can be used as a starting material in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors are often used as pharmaceutical drugs for the treatment of conditions like hypertension and heart failure .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .

Application 6: Synthesis of Radioligands

- Summary of the Application : “tert-Butyl 5-oxo-L-prolinate” can be used as a starting material in the synthesis of radioligands [18 F]IUR-1602 and [18 F]IUR-1601, applicable for imaging of P2X7R, a therapeutic target for neuroinflammation .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this use are not detailed in the source .

Safety And Hazards

“tert-Butyl 5-oxo-L-prolinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188899 | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-oxo-L-prolinate | |

CAS RN |

35418-16-7 | |

| Record name | 5-Oxo-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035418167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.